Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate
Brand Name: Vulcanchem
CAS No.: 2058638-68-7
VCID: VC6656806
InChI: InChI=1S/C13H25NO4/c1-6-17-11(15)8-9-14(13(3,4)5)10-12(16)18-7-2/h6-10H2,1-5H3
SMILES: CCOC(=O)CCN(CC(=O)OCC)C(C)(C)C
Molecular Formula: C13H25NO4
Molecular Weight: 259.346

Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate

CAS No.: 2058638-68-7

Cat. No.: VC6656806

Molecular Formula: C13H25NO4

Molecular Weight: 259.346

* For research use only. Not for human or veterinary use.

Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate - 2058638-68-7

Specification

CAS No. 2058638-68-7
Molecular Formula C13H25NO4
Molecular Weight 259.346
IUPAC Name ethyl 3-[tert-butyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Standard InChI InChI=1S/C13H25NO4/c1-6-17-11(15)8-9-14(13(3,4)5)10-12(16)18-7-2/h6-10H2,1-5H3
Standard InChI Key PGGQDTKQLOSVKE-UHFFFAOYSA-N
SMILES CCOC(=O)CCN(CC(=O)OCC)C(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate features a central propanoate backbone substituted with a tert-butylamino group and two ethoxycarbonyl moieties. The IUPAC name, ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate, reflects this arrangement . The tert-butyl group introduces steric bulk, influencing conformational flexibility and reaction kinetics, while the ethoxy esters provide sites for hydrolysis and nucleophilic substitution.

Spectral and Physical Data

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₂₅NO₄
Molecular Weight259.34 g/mol
Canonical SMILESCCOC(=O)CCN(CC(=O)OCC)C(C)(C)C

The compound’s density, boiling point, and melting point remain uncharacterized in public databases, highlighting gaps in existing literature. Its structural analogs, such as ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate (CAS 13220-24-1), exhibit similar ester functionalities but differ in steric and electronic profiles due to the methyl versus tert-butyl substitution .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoic acid with ethanol under acidic catalysis. Sulfuric or hydrochloric acid accelerates the reaction, which proceeds under reflux to drive equilibrium toward ester formation . Continuous flow reactors are employed industrially to enhance yield and scalability, though specific protocols remain proprietary.

Reaction Optimization

Key parameters influencing synthesis efficiency include:

  • Catalyst concentration: Excess acid increases reaction rate but risks side reactions.

  • Temperature: Reflux conditions (~78°C for ethanol) balance kinetics and thermal stability.

  • Solvent choice: Anhydrous ethanol minimizes hydrolysis of the ester product.

Industrial methods prioritize cost-effectiveness and safety, often substituting batch reactors with continuous systems to mitigate exothermic risks .

Chemical Reactivity and Functional Transformations

Hydrolysis and Ester Cleavage

The ethoxy ester groups undergo hydrolysis in aqueous acidic or basic conditions, yielding carboxylic acids or carboxylates, respectively. For example, treatment with NaOH generates sodium 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate, a water-soluble derivative. This reactivity is critical for prodrug design, where ester hydrolysis releases active metabolites .

Nucleophilic Substitution at the Amino Center

The tertiary amino group participates in alkylation and acylation reactions. Reaction with methyl iodide in the presence of a base substitutes the tert-butyl group, altering steric and electronic properties. Such modifications are exploited in structure-activity relationship (SAR) studies to optimize bioactivity .

Oxidation and Reduction Pathways

  • Oxidation: Strong oxidants like KMnO₄ target the ethoxy groups, forming ketones or carboxylic acids.

  • Reduction: LiAlH₄ reduces ester carbonyls to alcohols, enabling access to polyol intermediates .

Industrial and Material Science Applications

Polymer Chemistry

The tert-butyl group’s steric hindrance makes the compound a candidate for controlled radical polymerization. As a chain-transfer agent, it regulates molecular weight distributions in polyacrylate syntheses, enhancing material properties like tensile strength .

Surfactant and Emulsifier Design

The amphiphilic structure—combining hydrophobic tert-butyl and hydrophilic ester groups—facilitates self-assembly in aqueous media. Critical micelle concentrations (CMCs) for similar compounds range from 0.1–1 mM, suitable for detergent formulations .

Comparative Analysis with Structural Analogs

CompoundCASKey DifferencesBioactivity (Example)
Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate2058638-68-7tert-butyl substitutionAntimicrobial (predicted)
Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate13220-24-1Methyl substitutionCytotoxicity (IC₅₀: 50 µM)

The tert-butyl variant’s larger substituent enhances steric shielding, potentially reducing metabolic degradation compared to methyl analogs. This property could extend half-life in vivo, advantageous for therapeutic applications .

Challenges and Future Directions

Synthetic Accessibility

Current routes rely on stoichiometric acid catalysts, generating waste and complicating purification. Transition to enzymatic esterification or photocatalysis could improve sustainability.

Biological Characterization

Despite promising analog data, targeted studies on Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate are scarce. Prioritizing in vitro and in vivo assays will clarify its therapeutic potential.

Industrial Scalability

Continuous flow systems must be optimized for large-scale production, addressing challenges like catalyst recycling and heat management.

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